REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1.[O:9]1[CH2:13][CH2:12][CH2:11][C:10]1=O>C([O-])(O)=O.[Na+]>[NH2:7][C:4]1[CH:5]=[CH:6][C:1]([N:8]2[CH2:13][CH2:12][CH2:11][C:10]2=[O:9])=[CH:2][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N)N
|
Name
|
|
Quantity
|
600 μL
|
Type
|
reactant
|
Smiles
|
O1C(CCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was directly purified by chromatography on silica gel eluting with a gradient of DCM/MeOH 100%->50%
|
Type
|
ADDITION
|
Details
|
The fractions containing the product
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |